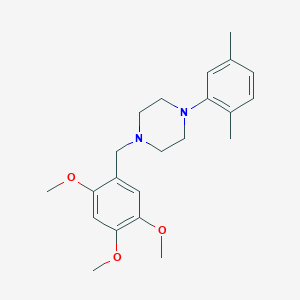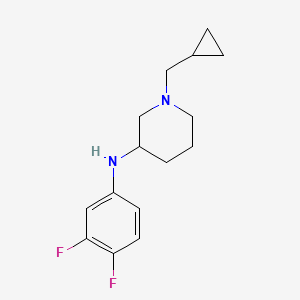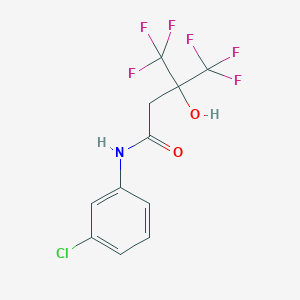![molecular formula C20H20ClN3O B6008206 N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide](/img/structure/B6008206.png)
N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide, also known as DCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DCA is a small molecule that has been shown to inhibit the growth of cancer cells and has been investigated for its potential use in cancer treatment.
Mécanisme D'action
N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide works by inhibiting the activity of the enzyme pyruvate dehydrogenase kinase (PDK), which is responsible for inhibiting the activity of the pyruvate dehydrogenase complex (PDC). PDC is a key enzyme involved in the production of energy in cells, and its inhibition leads to a shift in cellular metabolism from glycolysis to oxidative phosphorylation, resulting in the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide has been shown to have a number of biochemical and physiological effects, including the inhibition of PDK activity, the induction of apoptosis in cancer cells, and the sensitization of cancer cells to chemotherapy and radiation therapy. N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide has also been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide has several advantages for use in lab experiments, including its small molecular size, its ability to inhibit PDK activity, and its potential use in cancer treatment. However, N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide also has some limitations, including its potential toxicity and its limited solubility in water.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide, including its potential use in combination with other cancer treatments, its use in the treatment of neurological disorders, and its investigation as a potential treatment for other diseases. Additionally, further research is needed to determine the optimal dosing and administration of N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide and to investigate its potential side effects.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide involves the reaction of 4-chloroaniline with diethyl malonate to form 4-chlorophenyl malonic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-diethylaminophenylacetonitrile to form N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and by inhibiting the production of energy in cancer cells. N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective.
Propriétés
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c1-3-24(4-2)19-11-5-15(6-12-19)13-16(14-22)20(25)23-18-9-7-17(21)8-10-18/h5-13H,3-4H2,1-2H3,(H,23,25)/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCWFIPQJLFHGH-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopentyl-4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B6008123.png)


![N-(3,4-dimethoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine](/img/structure/B6008145.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6008147.png)
![4,7,7-trimethyl-N-(4-methyl-1-piperazinyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6008150.png)
![4-[3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6008152.png)

![N-[2-(2-furyl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6008161.png)
![2-[(4-hydroxyquinazolin-2-yl)thio]-N-[1-(3-methylpyridin-2-yl)ethyl]acetamide](/img/structure/B6008172.png)

-1H-pyrrol-2-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6008195.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B6008197.png)
![2-[(cyclobutylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6008209.png)